molecular formula C13H16F3N3O2S B15132614 L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide

L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide

Cat. No.: B15132614
M. Wt: 335.35 g/mol
InChI Key: GHPRMEWESJGQPZ-JTQLQIEISA-N
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Description

L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide is a compound with the molecular formula C13H16F3N3O2S and a molecular mass of 335.35 g/mol . This compound is a derivative of L-methionine, an essential amino acid, and features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a hydrazide group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Chemical Reactions Analysis

L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H16F3N3O2S

Molecular Weight

335.35 g/mol

IUPAC Name

N-[(2S)-2-amino-4-methylsulfanylbutanoyl]-4-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(17)12(21)19(18)11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17-18H2,1H3/t10-/m0/s1

InChI Key

GHPRMEWESJGQPZ-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N(C(=O)C1=CC=C(C=C1)C(F)(F)F)N)N

Canonical SMILES

CSCCC(C(=O)N(C(=O)C1=CC=C(C=C1)C(F)(F)F)N)N

Origin of Product

United States

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